16-Kaurene-2,6,15-triol
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Overview
Description
16-Kaurene-2,6,15-triol is a natural product with the molecular formula C20H32O3 and a molecular weight of 320.47 g/mol . It is a diterpenoid compound, which means it is part of a class of chemical compounds composed of four isoprene units. This compound is primarily used in scientific research, particularly in the fields of life sciences and natural product chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Kaurene-2,6,15-triol typically involves the use of diterpene synthases. These enzymes catalyze the conversion of geranylgeranyl diphosphate (GGPP) into ent-copalyl diphosphate (ent-CPP), which is then transformed into this compound through a series of cyclization and oxidation reactions .
Industrial Production Methods: The compound can also be synthesized in the laboratory using chemical synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 16-Kaurene-2,6,15-triol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
16-Kaurene-2,6,15-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16-Kaurene-2,6,15-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and immune responses.
Pathways Involved: It modulates signaling pathways related to inflammation and infection, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
16-Kaurene-2,6,15-triol is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Forrestin A (CAS#152175-76-3)
- Maoecrystal A (CAS#96850-30-5)
- Kamebanin (CAS#39388-57-3)
- Excisanin B (CAS#78536-36-4)
- Adenanthin (CAS#111917-59-0)
- Bulleyanin (CAS#123043-54-9)
- Glaucocalyxin A (CAS#79498-31-0)
- Excisanin A (CAS#78536-37-5)
- Liangshanin A (CAS#122717-54-8)
- Rosthornin A (CAS#125164-55-8)
- Rosthornin B (CAS#125181-21-7)
These compounds share similar structural features but differ in their functional groups and biological activities, making each unique in its own right .
Properties
IUPAC Name |
(1R,4S,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13?,14?,15-,16+,17?,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUFOYDAUOXPD-UZHLRENFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)C(=C)C4O)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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